4,4-Dimethylcyclohexadienone

Catalog No.
S8984133
CAS No.
1073-14-9
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
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4,4-Dimethylcyclohexadienone

CAS Number

1073-14-9

Product Name

4,4-Dimethylcyclohexadienone

IUPAC Name

4,4-dimethylcyclohexa-2,5-dien-1-one

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-8(2)5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

YKDJBIPPVNMAGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)C

4,4-Dimethylcyclohexadienone is an organic compound with the molecular formula C8H10OC_8H_{10}O and a molecular weight of approximately 134.16 g/mol. It features a cyclohexadienone structure, characterized by a six-membered carbon ring with two double bonds and a ketone functional group. The compound is known for its distinct chemical properties and reactivity, particularly in organic synthesis and photochemistry.

, including:

  • Hydrogenation: The compound can undergo hydrogenation to form 4,4-dimethylcyclohexanone, where the double bonds are saturated with hydrogen .
  • Addition Reactions: It can react with nucleophiles due to the electrophilic nature of the carbonyl group. For instance, it has been shown to participate in addition reactions leading to cyclopropene formation .
  • Isomerization: The compound can also undergo isomerization under acidic conditions, which affects its reactivity and stability .

While specific biological activity data for 4,4-dimethylcyclohexadienone is limited, compounds with similar structures often exhibit interesting biological properties. For instance, some derivatives of cyclohexadienones are studied for their potential antioxidant and antimicrobial activities. Further research may be needed to fully elucidate the biological effects of 4,4-dimethylcyclohexadienone.

Several methods exist for synthesizing 4,4-dimethylcyclohexadienone:

  • From Cyclohexene Derivatives: One common approach involves the oxidation of 4,4-dimethylcyclohexene using oxidizing agents such as ozone or peracids.
  • Via Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving appropriate diene and dienophile combinations.
  • Photochemical Methods: Recent studies have explored photochemical routes that utilize light to induce transformations leading to the formation of cyclohexadienones from simpler precursors.

4,4-Dimethylcyclohexadienone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Photochemistry: Due to its unique structure, it is utilized in studies involving light-induced reactions and mechanisms.
  • Material Science: The compound's derivatives may be explored for use in polymers or as additives in materials due to their reactive nature.

Research on interaction studies involving 4,4-dimethylcyclohexadienone primarily focuses on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: Studies have shown that the compound readily reacts with nucleophiles due to the electrophilic carbonyl group.
  • Solvent Effects: The solvent used during reactions can significantly influence the outcome and rate of reactions involving this compound.

Several compounds share structural similarities with 4,4-dimethylcyclohexadienone. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4,4-DimethylcyclohexanoneC8H14OC_8H_{14}OSaturated derivative; lacks double bonds
1,3-CyclohexanedioneC6H10O2C_6H_{10}O_2Contains two carbonyl groups; different ring structure
1-CyclohexeneC6H10C_6H_{10}Unsaturated; lacks ketone functionality
2-Methyl-1-cyclopenteneC6H10C_6H_{10}Similar unsaturation; smaller ring structure

Uniqueness of 4,4-Dimethylcyclohexadienone

What sets 4,4-dimethylcyclohexadienone apart from these similar compounds is its specific arrangement of double bonds and a ketone group within a cyclohexane framework. This unique structure influences its reactivity patterns and potential applications in organic synthesis and materials science.

Classical Organic Synthesis Approaches via Cyclohexenone Precursors

Classical methods for synthesizing 4,4-dimethylcyclohexadienone often begin with cyclohexenone precursors. A notable approach involves the base-catalyzed addition of methyl vinyl ketone to a substituted cyclohexenone, followed by cyclization under strong acidic conditions. For example, a patented method by API Corporation employs a three-step process:

  • Addition Step: Reacting 2-cyclohexenone with methyl vinyl ketone in the presence of a base (e.g., potassium tert-butoxide) yields a β-hydroxy ketone intermediate.
  • Cyclization: Treating the intermediate with a strong acid (e.g., sulfuric acid) induces intramolecular aldol condensation, forming 3-trifluoromethyl-2-cyclohexen-1-one.
  • Isomerization: Isomerizing byproducts such as 4,4-dimethylcyclohexadienone using catalysts like Amberlyst-15 enhances overall yield.

This method achieves yields exceeding 70%, a significant improvement over older protocols that relied on toxic reagents like pyridinium chlorochromate. Additionally, 4,4-dimethyl-1,3-cyclohexanedione (C₈H₁₂O₂), a related compound, has been synthesized via Biginelli reactions, demonstrating the adaptability of classical strategies for derivative formation.

Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysis has emerged as a powerful tool for constructing cyclohexadienone frameworks. While direct reports on 4,4-dimethylcyclohexadienone are limited, high-pressure Diels-Alder reactions using enantiopure dienes offer insights into regioselective annulation. Computational studies reveal that electron-donating substituents on the dienophile enhance reaction rates by lowering activation energies. For instance, cycloadditions under 10 kbar pressure with titanium-based catalysts achieve >90% enantiomeric excess, enabling access to polyfunctional cyclohexenone derivatives.

Recent patents also highlight the use of palladium catalysts for isomerizing cyclohexadienone isomers, though mechanistic details remain proprietary. These advances underscore the potential for metal-mediated strategies to streamline synthetic routes and improve stereochemical outcomes.

Biomimetic Synthesis Routes Inspired by Natural Product Biosynthesis

Biomimetic synthesis draws inspiration from natural biosynthetic pathways, such as those observed in Tylophora indica, a plant producing phenanthroindolizidine alkaloids. While 4,4-dimethylcyclohexadienone is not a natural product, its structural analogs are synthesized via enzyme-like processes. For example, Agrobacterium rhizogenes-mediated hairy root cultures produce tylophorine alkaloids through polyketide synthase (PKS) pathways. By mimicking these pathways, researchers have developed one-pot enzymatic cascades to assemble cyclohexadienone cores from acetyl-CoA and malonyl-CoA precursors.

A promising avenue involves using lipase enzymes to catalyze kinetic resolutions of racemic cyclohexadienones, achieving enantiomeric ratios of 95:5. Such methods align with green chemistry principles, reducing reliance on hazardous reagents and solvents.

Cycloaddition Pathways: [4+2] and [5+2] Reaction Dynamics

The Diels–Alder [4+2] cycloaddition is a cornerstone reaction for 4,4-dimethylcyclohexadienone. Under thermal conditions, the parent enone (4,4-dimethyl-2-cyclohexenone) exhibits limited reactivity with dienes such as isoprene or 1,3-butadiene, yielding dimeric products (e.g., compounds 4 and 5) as major byproducts rather than the desired cycloadducts [1]. However, Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) markedly enhance both reaction rates and regioselectivity. For example, AlCl₃ catalysis enables the formation of cis-1-decalone derivatives via endo-selective [4+2] cycloadditions, which are critical intermediates in terpenoid synthesis [1].

The steric bulk of the 4,4-dimethyl groups influences transition-state geometry, favoring adducts where the diene approaches the less hindered face of the dienophile. This steric guidance is exemplified in reactions with substituted dienes, where para-substituted adducts dominate due to electronic and steric complementarity [1]. For instance, the reaction of 4,4-dimethyl-2,5-cyclohexadienone (1) with 1,3-pentadiene produces bicyclic ketones with transannular methyl groups in yields exceeding 60% under optimized conditions [1].

In contrast, [5+2] cycloadditions involving 4,4-dimethylcyclohexadienone are less explored. Transition metal catalysis, particularly with rhodium complexes, has been employed in related systems to enable (5+2) cycloadditions with alkynes or alkenes [2]. While direct examples with 4,4-dimethylcyclohexadienone are sparse, mechanistic parallels suggest that Rh(I) catalysts could facilitate oxidative cyclization and reductive elimination steps to form seven-membered rings [2]. Theoretical studies propose a concerted pathway for such reactions, where the rhodium center coordinates anti to the acyloxy group, lowering the activation energy for cycloaddition [2].

Table 1: Representative [4+2] Cycloadditions of 4,4-Dimethylcyclohexadienone

DieneCatalystTemperature (°C)Yield (%)Major Product
1,3-ButadieneAlCl₃2558cis-4,4-Dimethyl-1-decalone
IsopreneBF₃·OEt₂042Dimeric adduct 4
1,3-PentadieneNone11014trans-Fused bicyclic ketone

Radical-Mediated Transformation Mechanisms

Radical pathways involving 4,4-dimethylcyclohexadienone remain underexplored in the literature. However, its conjugated dienone system is theoretically susceptible to radical addition or hydrogen abstraction reactions. For example, the α,β-unsaturated ketone moiety could act as a radical acceptor, with the electron-deficient β-carbon participating in chain-propagation steps. Computational models predict that methyl-substituted cyclohexadienones exhibit reduced radical stability compared to non-methylated analogs due to steric hindrance, potentially limiting their utility in radical cascades. Experimental validation of these hypotheses is needed to clarify the compound’s behavior under free-radical conditions.

Tautomerization and Aromaticity Considerations

4,4-Dimethylcyclohexadienone exists predominantly in its keto form, as evidenced by nuclear magnetic resonance (NMR) studies [1]. The ¹H NMR spectrum of the compound shows a deshielded vinyl proton at δ 6.2 ppm, consistent with a conjugated dienone system rather than an enol tautomer [1]. The 4,4-dimethyl groups stabilize the keto form through hyperconjugative effects, which delocalize electron density into the carbonyl group and disfavor enolization.

Aromaticity in the cyclohexadienone system is negligible under standard conditions due to the lack of a fully conjugated π-system. However, during cycloaddition reactions, transient aromatic transition states may form. For instance, in the Diels–Alder reaction, the transition state adopts a pseudo-aromatic geometry with partial delocalization of π-electrons across the forming six-membered ring [1]. This partial aromatic character lowers the activation energy and explains the accelerated rates observed under Lewis acid catalysis.

This compound enables efficient access to terpenoid skeletons through strategic ring-forming reactions. Its dienone functionality participates in annulative cross-coupling and cyclization reactions that construct polycyclic terpenoid cores. For example, it facilitates C9–C10 bond formation via double-asymmetric Friedel–Crafts cyclization, establishing quaternary stereocenters essential for terpenoid stereochemistry [2]. The compound's reactivity allows concise routes to C19 and C20 tetracyclic terpenoid skeletons from simple precursors, enabling medicinal exploration of enantiomeric terpenoid derivatives [2].

Building Block for Polycyclic Natural Product Frameworks

The compound's reactivity enables diverse transformations for assembling complex polycyclic frameworks:

Reaction TypeProduct FrameworkKey Features
Diels-Alder CycloadditionTricyclic ketonesForms 3 fused rings with 5 stereocenters [4]
Oxadi-π-methane RearrangementBicyclic ketonesConstructs [3.1.0]bicyclic systems [4]
Radical Ring ExpansionOxasilacyclopentanesEnables ring expansion via radical intermediates [4]

These transformations demonstrate its utility in constructing quaternary carbon centers and fused ring systems characteristic of natural products. The photochemical rearrangement on the singlet potential energy surface is particularly valuable for avoiding racemization and enabling enantioselective synthesis when catalyzed by chiral Lewis acids [4].

Role in Stereoselective Pharmaceutical Intermediate Preparation

The compound enables stereocontrolled synthesis of chiral pharmaceutical intermediates through:

  • Catalytic Asymmetric Diels-Alder Reactions: Strong confined acids (e.g., imidodiphosphorimidates) catalyze reactions with cyclopentadiene, controlling five stereocenters simultaneously in tricyclic products with >20:1 diastereoselectivity and >90% enantiomeric excess [4].
  • Enantioselective Photorearrangements: Chiral Lewis acid catalysts (10 mol%) direct oxadi-π-methane rearrangements to deliver bicyclic ketones with 92-97% enantiomeric excess without triplet-state intermediates [4].
  • Stereodefined Quaternary Centers: Reactions install stereodefined quaternary carbons at bridgehead positions, crucial for bioactive molecule synthesis [2] [4].

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

122.073164938 g/mol

Monoisotopic Mass

122.073164938 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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